
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidinones typically involves the reaction of rhodanine derivatives with aldehydes under various conditions. For instance, the synthesis of related thiazolidinone derivatives involves treating compounds like 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one with primary amines, yielding dihydropyridine derivatives with varying yields. These reactions highlight the versatility and reactivity of thiazolidinone frameworks towards synthesizing complex heterocyclic compounds (Stanovnik et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazolidinones, including the compound , often features a thiazolidinone core with various substitutions that significantly affect their physical and chemical properties. X-ray crystallography, NMR spectroscopy, and other analytical techniques are commonly used to characterize these structures, confirming the presence of key functional groups and the overall molecular geometry. Studies on related compounds have provided insights into the structural aspects of thiazolidinones and their derivatives, contributing to our understanding of their reactivity and interactions (Gzella et al., 2014).
Chemical Reactions and Properties
Thiazolidinones undergo a variety of chemical reactions, including cycloadditions, condensations with aldehydes, and reactions with nitrile oxides, leading to a diverse array of products. These reactions are often influenced by the specific substituents on the thiazolidinone ring, which can dictate the course of the reaction and the nature of the products formed. The reactivity of thiazolidinones towards nitrile oxides, for example, showcases their potential in synthesizing heterocyclic compounds with complex structures (Kandeel & Youssef, 2001).
科学的研究の応用
Protein Kinase Inhibition (5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one and its related compounds have been explored as potential inhibitors of protein kinases. Specifically, the 1,3-thiazolidin-4-one core has been utilized to develop inhibitors against DYRK1A protein kinase. Two derivatives, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one, showed promising activity as nanomolar inhibitors of DYRK1A. This discovery holds potential for the development of treatments for neurological and oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
Antifungal Applications Additionally, derivatives of this compound, specifically [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, have been synthesized and evaluated for their antifungal effects. One particular compound demonstrated strong inhibition against various Candida species and Trichosporon asahii, indicating its potential as an antifungal agent (Doležel et al., 2009).
Antimicrobial and Cytotoxic Activities Furthermore, a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones have been synthesized and assessed for their antimicrobial and cytotoxic activities. Some of these compounds exhibited considerable antimicrobial activity against bacterial and fungal strains, as well as cytotoxic activity against human cancer cell lines, suggesting their potential in antimicrobial and cancer therapies (Feitoza et al., 2012).
特性
IUPAC Name |
(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(12(2)8-11)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWMTAKYRJGWJF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
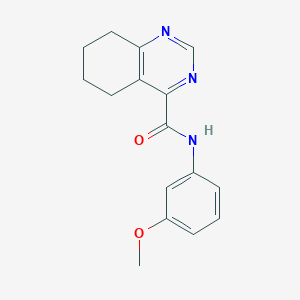
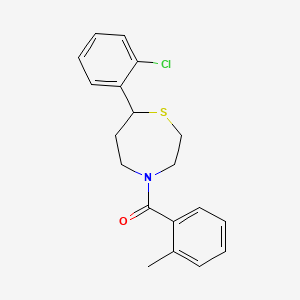
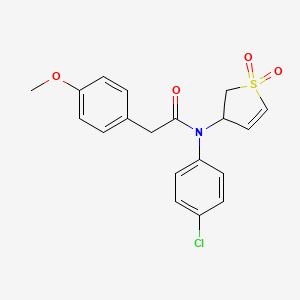

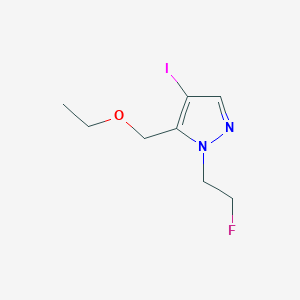
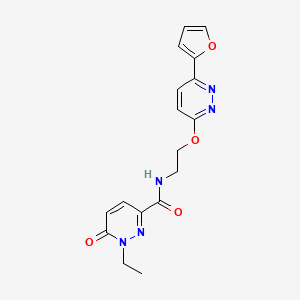
![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)
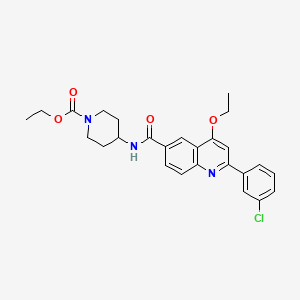
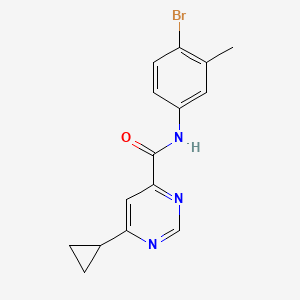
![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)